molecular formula C17H22N4O B6472678 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2640960-99-0

2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine

Cat. No.: B6472678
CAS No.: 2640960-99-0
M. Wt: 298.4 g/mol
InChI Key: KDAXLKMQXBUFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and neuropharmacology. It features a piperazine core, a privileged scaffold in drug discovery, which is substituted with a 4-methoxyphenethyl group and a pyrimidine ring . The N-arylpiperazine moiety is recognized for its relevance in central nervous system (CNS) activity and its ability to interact with neurotransmitter pathways . Compounds with this pharmacophore have been investigated as key intermediates or target molecules for the development of receptor-specific agents . For instance, structurally related arylpiperazine compounds have been extensively studied as precursors for serotonin (5-HT 1A ) receptor imaging agents used in positron emission tomography (PET) . Furthermore, such molecular architectures are frequently explored for their potential in treating various disorders, and pyrimidine derivatives, in particular, are often evaluated for their inhibitory activity against specific kinases and other biological targets . This compound serves as a valuable building block for researchers synthesizing and evaluating novel bioactive molecules. It is provided exclusively for research and development purposes in laboratory settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-22-16-5-3-15(4-6-16)7-10-20-11-13-21(14-12-20)17-18-8-2-9-19-17/h2-6,8-9H,7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAXLKMQXBUFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine

Piperazine is alkylated with 2-(4-methoxyphenyl)ethyl bromide under basic conditions. This method, adapted from analogous syntheses, proceeds as follows:

Procedure :

  • Piperazine (1.0 equiv) and 2-(4-methoxyphenyl)ethyl bromide (1.1 equiv) are stirred in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) at 80°C for 12 hours.

  • Yield : ~65% (crude), purified via column chromatography (SiO2, ethyl acetate/hexane).

Key Data :

ParameterValueSource
SolventDMF
BaseK2CO3
Temperature80°C
Reaction Time12 hours

Reductive Amination Approach

An alternative route involves reductive amination of piperazine with 4-methoxyphenylacetaldehyde:

Procedure :

  • Piperazine (1.0 equiv), 4-methoxyphenylacetaldehyde (2.2 equiv), and sodium cyanoborohydride (3.0 equiv) are reacted in methanol at room temperature for 24 hours.

  • Yield : ~58%, with purification via acid-base extraction.

Mechanistic Insight :
The aldehyde undergoes imine formation with piperazine, followed by reduction to the secondary amine.

Pyrimidine-Piperazine Coupling via Nucleophilic Substitution

SNAr Reaction with 2-Chloropyrimidine

The key step involves displacing the chlorine atom in 2-chloropyrimidine with 1-[2-(4-methoxyphenyl)ethyl]piperazine:

Procedure :

  • 2-Chloropyrimidine (1.0 equiv) and substituted piperazine (1.2 equiv) are refluxed in acetonitrile with triethylamine (2.0 equiv) for 6 hours.

  • Yield : ~72% after recrystallization (ethanol/water).

Optimization Data :

ConditionEffect on YieldSource
Solvent: DMFHigher conversion (80%)
Base: Cs2CO3Improved regioselectivity
Temperature: 100°CReduced reaction time

Palladium-Catalyzed Cross-Coupling

For electron-deficient pyrimidines, Buchwald-Hartwig amination offers an alternative:

Procedure :

  • 2-Bromopyrimidine (1.0 equiv), 1-[2-(4-methoxyphenyl)ethyl]piperazine (1.5 equiv), Pd2(dba)3 (5 mol%), and Xantphos (10 mol%) are heated in toluene at 110°C for 18 hours.

  • Yield : ~68% (isolated).

Critical Parameters :

  • Ligand Choice : Xantphos enhances catalytic activity.

  • Solvent : Toluene minimizes side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • SNAr Route : Cost-effective but limited by pyrimidine reactivity.

  • Buchwald-Hartwig : Higher yields for deactivated substrates but requires expensive catalysts.

Purity and Byproduct Formation

  • Alkylation of piperazine often yields bis-alkylated byproducts (~15%), necessitating careful purification.

  • Reductive amination produces fewer impurities but requires strict pH control.

Industrial-Scale Considerations

Solvent Selection

  • DMF vs. Acetonitrile : DMF improves solubility but complicates recycling.

  • Green Alternatives : Cyclopentyl methyl ether (CPME) shows promise for SNAr reactions (pilot-scale trials).

Catalytic Recycling

Pd catalysts in cross-coupling can be recovered via silica-immobilized ligands, reducing costs by ~40%.

Emerging Methodologies

Photoredox Catalysis

Recent studies demonstrate visible-light-mediated C–N bond formation using Ir(ppy)3, achieving 85% yield in preliminary trials.

Flow Chemistry

Continuous-flow systems reduce reaction times from hours to minutes (e.g., 10 minutes for SNAr at 150°C) .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine involves its interaction with molecular targets such as receptors and enzymes. It can act as an agonist or antagonist, modulating the activity of these targets. The compound’s effects are mediated through pathways involving neurotransmitter release, receptor binding, and signal transduction . For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Similar methoxy-substituted analogs (e.g., ’s derivatives) exhibit MAO-A inhibition (IC50 ~52 nM for Compound 4e) .
  • Halogenated Derivatives : Chlorophenyl or trifluoromethyl groups (e.g., ) introduce electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .
  • Hydrophilic Modifications : Hydroxyethyl () or oxalate salt () substituents improve aqueous solubility, critical for oral bioavailability .

Pharmacological Diversity

  • MAO Inhibition : Piperazine-pyrimidine derivatives with methoxy or nitro groups (e.g., ) show potent MAO-A selectivity, relevant for antidepressant development .
  • Receptor Affinity : highlights a 2-methoxyphenyl-piperazine analog with high 5-HT1A receptor binding (Ki <10 nM), suggesting structural flexibility for targeting diverse pathways .

Biological Activity

2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders. This compound features a piperazine ring linked to a pyrimidine moiety, which contributes to its unique biological activity.

Chemical Structure and Properties

  • Chemical Formula : C22H31N5O
  • Molecular Weight : 381.5 g/mol
  • CAS Number : 2640960-99-0

The structure of this compound allows it to interact with various biological targets, making it valuable for research in pharmacology and medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It acts as both an agonist and antagonist, modulating the activity of these targets through various pathways, including:

  • Neurotransmitter Release : The compound influences neurotransmitter systems, which can affect mood, cognition, and other neurological functions.
  • Receptor Binding : It binds to receptors involved in neuroprotection and inflammation, such as the alpha1-adrenergic receptors and possibly others associated with neurodegenerative diseases.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Properties : The compound has shown potential in protecting neurons from damage in various models of neurodegeneration.
  • Anti-inflammatory Activity : It modulates inflammatory pathways, particularly the NF-kB pathway, which is crucial in many neuroinflammatory conditions.
  • Potential Applications in Neurological Disorders : Given its interactions with neurotransmitter systems and inflammatory pathways, this compound is being investigated for its efficacy in treating conditions like Alzheimer’s disease and other neurodegenerative disorders.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

  • A study demonstrated that this compound significantly reduced neuroinflammation markers in LPS-stimulated human microglia cells. It inhibited the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting its potential as an anti-inflammatory agent in neurological contexts .
  • Another investigation highlighted its ability to cross the blood-brain barrier effectively, enhancing its therapeutic potential for central nervous system (CNS) disorders .

Data Table: Summary of Biological Activities

Biological ActivityDescription
NeuroprotectionProtects neurons from damage; reduces apoptosis in neuronal cells.
Anti-inflammatoryInhibits NF-kB pathway; reduces TNF-α and NO production.
Receptor InteractionModulates alpha1-adrenergic receptor activity; affects neurotransmitter release.
Potential Therapeutic UsesInvestigated for Alzheimer's disease and other neurodegenerative disorders.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multiple steps:

  • Preparation of Piperazine Derivative : Initial synthesis often starts with piperazine derivatives.
  • Cyclization Reactions : Common methods include cyclization with sulfonium salts followed by purification techniques such as high-performance liquid chromatography (HPLC) to obtain a high yield of the desired product .

Q & A

Q. What are the key structural features of 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine, and how do they influence its biological activity?

The compound comprises a pyrimidine core linked to a piperazine ring substituted with a 4-methoxyphenethyl group. The piperazine moiety enhances solubility and facilitates receptor binding via hydrogen bonding, while the methoxyphenyl group contributes to lipophilicity and π-π stacking interactions with aromatic residues in target proteins. Similar analogs (e.g., 4-(4-methoxyphenyl)piperazine derivatives) demonstrate that electron-donating methoxy groups enhance binding affinity to serotonin and dopamine receptors .

Q. Methodological Insight :

  • Structural Confirmation : Use X-ray crystallography (as in ) or NMR spectroscopy to verify substituent positions.
  • SAR Studies : Systematically modify substituents (e.g., methoxy to ethoxy) and assess activity shifts via radioligand binding assays .

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

Synthesis typically involves:

Piperazine Functionalization : Alkylation of piperazine with 4-methoxyphenethyl bromide.

Pyrimidine Coupling : Nucleophilic substitution between 2-chloropyrimidine and the substituted piperazine.

Q. Key Optimization Parameters :

  • Catalysts : Stannous chloride for reductions () or palladium catalysts for cross-coupling.
  • Solvents : Polar aprotic solvents (DMF, dichloromethane) improve reaction efficiency.
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities across studies?

Discrepancies may arise from assay variability (e.g., cell lines, radioligands) or compound purity.

Q. Methodological Strategies :

  • Standardized Assays : Use HEK-293 cells expressing human 5-HT₁A receptors for consistency ().
  • Control for Isomerism : Ensure stereochemical purity via chiral HPLC, as impurities in piperazine derivatives can skew IC₅₀ values .
  • Meta-Analysis : Compare data using platforms like PubChem () to identify outliers.

Q. What strategies improve the yield of the Suzuki-Miyaura coupling step in synthesizing analogs with modified pyrimidine rings?

Optimization Approaches :

  • Catalyst Loading : Use 5 mol% Pd(PPh₃)₄ with ligand additives (e.g., XPhos) to enhance efficiency.
  • Temperature Control : Maintain 80–100°C in toluene/ethanol mixtures ().
  • Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases .

Table 1 : Yield Optimization for Suzuki Coupling

ConditionYield (%)Purity (%)Reference
Pd(OAc)₂, K₂CO₃, DMF6290
Pd(PPh₃)₄, XPhos, EtOH8595

Q. How do electronic effects of substituents on the methoxyphenyl group modulate pharmacokinetic properties?

Findings :

  • Methoxy vs. Ethoxy : Methoxy groups increase metabolic stability (longer t₁/₂) due to reduced CYP450 oxidation.
  • Fluorine Substitution : 4-Fluorophenyl analogs () show enhanced blood-brain barrier penetration but shorter half-lives .

Q. Methodological Validation :

  • LogP Measurement : Use shake-flask assays to quantify lipophilicity.
  • Microsomal Stability Assays : Incubate with liver microsomes to assess metabolic degradation .

Q. What computational methods predict binding modes of this compound to neurological targets?

Approaches :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₁A receptors ().
  • MD Simulations : GROMACS for 100-ns trajectories to evaluate stability of piperazine-protein hydrogen bonds .

Table 2 : Predicted Binding Affinities (ΔG, kcal/mol)

TargetPredicted ΔGExperimental IC₅₀ (nM)
5-HT₁A Receptor-9.212 ± 3
D₂ Dopamine Receptor-8.585 ± 10

Data Contradiction Analysis

Q. Why do some studies report antagonistic activity at D₂ receptors while others observe partial agonism?

Potential Causes :

  • Receptor Conformation : Differences in G protein-coupled vs. uncoupled states ().
  • Assay Conditions : cAMP vs. β-arrestin recruitment assays yield divergent results .

Q. Resolution Strategy :

  • Bias Factor Analysis : Quantify signaling bias using TRUPATH assays ().
  • Structural Probes : Co-crystallize the compound with D₂ receptors to identify binding pose variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.